2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile
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Overview
Description
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer, antihypertensive, and anti-inflammatory properties . This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives under controlled conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often require the use of a base such as potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2-amino-4-oxo-3,4-dihydroquinazoline-6-carbonitrile.
Reduction: Formation of 2-chloro-4-hydroxy-3,4-dihydroquinazoline-6-carbonitrile.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream signaling proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde: Similar structure but lacks the chlorine and nitrile groups.
2-Chloro-4-oxo-3,4-dihydroquinazoline-8-carbonitrile: Similar structure but with the nitrile group at a different position.
3-(4-Chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline: Contains additional substituents on the quinazoline ring.
Uniqueness
2-Chloro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine and nitrile groups allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-chloro-4-oxo-3H-quinazoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O/c10-9-12-7-2-1-5(4-11)3-6(7)8(14)13-9/h1-3H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCREYXQIDYMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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